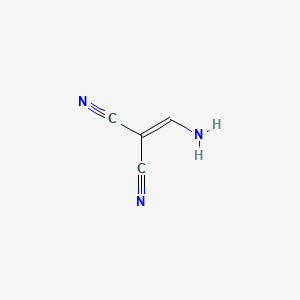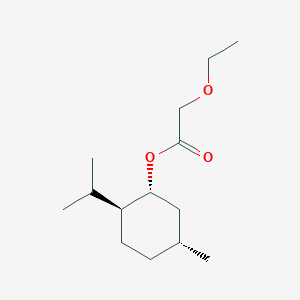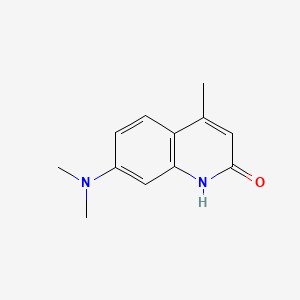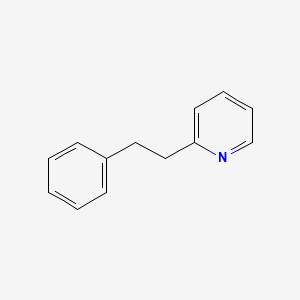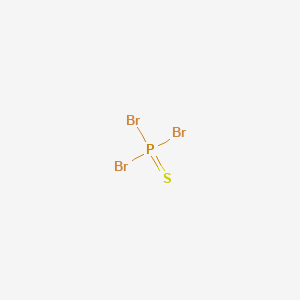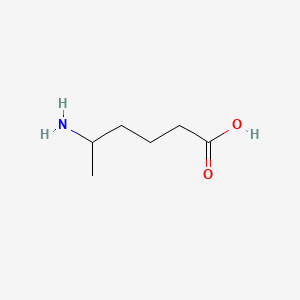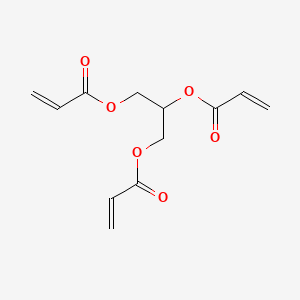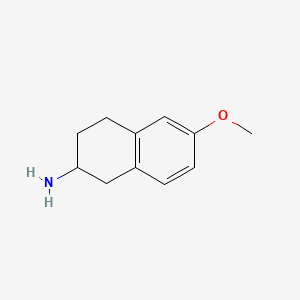
6-Méthoxy-1,2,3,4-tétrahydronaphtalène-2-ylamine
Vue d'ensemble
Description
6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine, also known as 6-MeO-THH, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further study.
Applications De Recherche Scientifique
Recherche pharmaceutique
Ce composé est utilisé comme intermédiaire dans la synthèse de divers agents pharmaceutiques. Sa structure est essentielle au développement de médicaments ciblant les voies et les récepteurs neurologiques. Par exemple, il a été impliqué dans la production de médicaments antipsychotiques et antiparkinsoniens . Le groupe amine présent dans la molécule fournit un site pour des modifications chimiques supplémentaires, permettant la création d'une gamme variée d'agents thérapeutiques.
Développement d'agents spasmolytiques
Les dérivés de ce composé ont montré un potentiel en tant qu'agents spasmolytiques, en particulier pour cibler les contractions musculaires lisses. Des recherches indiquent que certains dérivés peuvent avoir un effet sélectif sur le côlon, offrant une voie thérapeutique pour les troubles gastro-intestinaux .
Mécanisme D'action
Target of Action
The primary target of 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine is the serotonin transporter (SERT) . This protein plays a crucial role in the reuptake of serotonin, a neurotransmitter that regulates mood, appetite, and sleep.
Mode of Action
6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine interacts with its target by inhibiting the high-affinity uptake of serotonin . This inhibition occurs in a competitive manner, meaning the compound competes with serotonin for binding to the SERT .
Biochemical Pathways
By inhibiting the reuptake of serotonin, 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine increases the concentration of serotonin in the synaptic cleft . This leads to prolonged activation of serotonin receptors on the postsynaptic neuron, enhancing serotonergic neurotransmission .
Result of Action
The increased serotonergic activity resulting from the action of 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine could have various effects at the cellular and molecular level. For instance, it has been shown to increase the potassium-evoked release of serotonin from the retina .
Analyse Biochimique
Biochemical Properties
6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. The interaction between 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine and MAO can influence the levels of neurotransmitters in the brain, potentially affecting mood and behavior .
Cellular Effects
6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the cAMP signaling pathway, which plays a crucial role in regulating cellular responses to hormones and other extracellular signals . Additionally, 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine can alter the expression of genes involved in neurotransmitter synthesis and degradation .
Molecular Mechanism
The molecular mechanism of 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to MAO, inhibiting its activity and leading to increased levels of monoamines in the brain . This inhibition can result in enhanced neurotransmission and altered mood states. Furthermore, 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine can modulate the activity of other enzymes involved in neurotransmitter metabolism, such as catechol-O-methyltransferase (COMT) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine remains stable under standard laboratory conditions but may degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine vary with different dosages in animal models. At low doses, the compound may enhance neurotransmission and improve mood . At high doses, it can exhibit toxic or adverse effects, such as neurotoxicity and behavioral changes . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without significant toxicity .
Propriétés
IUPAC Name |
6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h3,5,7,10H,2,4,6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASIYUSITZITPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(CC2)N)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274652 | |
| Record name | 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81861-30-5 | |
| Record name | 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


